3-(5-bromothiophen-3-yl)prop-2-ynoic acid
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Overview
Description
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The presence of a bromine atom at the 5-position and a prop-2-ynoic acid group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid typically involves the bromination of thiophene followed by the introduction of the prop-2-ynoic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The alkyne group can participate in coupling reactions like Sonogashira coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Coupling: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the thiophene ring.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-iodothiophene derivatives.
Coupling: Products include various aryl-alkyne derivatives.
Oxidation: Products may include sulfoxides or sulfones depending on the extent of oxidation.
Scientific Research Applications
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The presence of the bromine atom and the alkyne group can facilitate interactions with molecular targets, influencing pathways involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-3-yl)prop-2-ynoic acid
- 3-(5-Iodothiophen-3-yl)prop-2-ynoic acid
- 3-(5-Methylthiophen-3-yl)prop-2-ynoic acid
Uniqueness
The uniqueness of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential applications. The bromine atom provides a handle for further functionalization, while the alkyne group allows for versatile coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(5-bromothiophen-3-yl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZDNBKBAXQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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